molecular formula C10H18ClNO2 B2533243 Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride CAS No. 233746-02-6

Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride

Cat. No.: B2533243
CAS No.: 233746-02-6
M. Wt: 219.71
InChI Key: PZCJOHZXDIWKNG-OZZZDHQUSA-N
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Description

Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the ethenyl and acetate groups. One common method involves the use of vinyl magnesium bromide to introduce the ethenyl group, followed by esterification with acetic acid to form the acetate ester. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for nucleophilic substitution.

Major Products Formed

    Oxidation: Epoxide or diol derivatives.

    Reduction: Ethyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, potentially leading to the formation of active metabolites. These metabolites may interact with biological pathways, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate;hydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.

    Methyl 2-[(3R,4S)-3-propylpiperidin-4-yl]acetate;hydrochloride: Similar structure but with a propyl group instead of an ethenyl group.

Uniqueness

Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its ethyl and propyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-3-8-7-11-5-4-9(8)6-10(12)13-2;/h3,8-9,11H,1,4-7H2,2H3;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCJOHZXDIWKNG-OZZZDHQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNCC1C=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCNC[C@@H]1C=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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